molecular formula C16H15NO2S2 B8531424 1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

Cat. No.: B8531424
M. Wt: 317.4 g/mol
InChI Key: XKFMGVKKVMHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-methyl-5-methylsulfanylindole

InChI

InChI=1S/C16H15NO2S2/c1-12-10-13-11-14(20-2)8-9-16(13)17(12)21(18,19)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

XKFMGVKKVMHFOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled solution of 1-benzenesulfonyl-5-bromo-2-methyl-1H-indole (350 mg, 0.99 mmol) in 4 mL of THF was added 440 μL (1.10 mmol) of n-BuLi (2.5 M solution in hexanes), followed by dimethyl disulfide (100 μL, 1.11 mmol). The mixture was stirred as it warmed to room temperature and was then quenched with ammonium chloride and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 15 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was adsorbed onto silica gel and chromatographed on silica gel using ethyl acetate-hexanes (1:99, then 2:98) to afford 156 mg (44.3% yield) of 1-benzenesulfonyl-2-methyl-5-methylsulfanyl-1H-indole as a clear oil.
Name
1-benzenesulfonyl-5-bromo-2-methyl-1H-indole
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

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